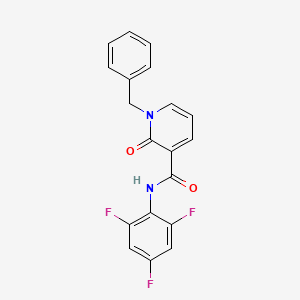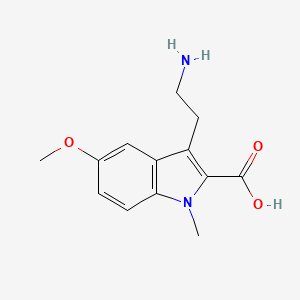
2,4-Dichloro-8-nitroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-8-nitroquinazoline is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound belongs to the quinazoline family, which is known for its broad spectrum of biological activities. Quinazolines are nitrogen-containing heterocycles that serve as building blocks for various pharmacologically active molecules .
作用机制
Target of Action
The primary target of 2,4-Dichloro-8-nitroquinazoline is Shikimate Dehydrogenase (SDH) . SDH is a key enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants .
Mode of Action
This compound interacts with its target, SDH, by reducing the maximum rate of the enzyme’s activity (Vmax) while keeping the Michaelis constant (Km) unchanged . This indicates a non-competitive inhibition , where the compound binds to an allosteric site on the enzyme, changing its conformation and thus reducing its activity.
Biochemical Pathways
The shikimate pathway, which is affected by this compound, is responsible for the biosynthesis of aromatic amino acids in plants . By inhibiting SDH, the compound restricts the conversion of 3-dehydroshikimate to shikimate, a crucial step in this pathway . This can lead to a reduction in the production of these amino acids and impact various downstream processes that rely on them.
Result of Action
The inhibition of SDH by this compound can lead to a decrease in the production of aromatic amino acids in plants . This can result in various molecular and cellular effects, such as reduced growth, as seen in the reduced root length of soybean and maize in hydroponic experiments .
生化分析
Cellular Effects
It is known that quinazoline derivatives can have anticancer activity, potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-8-nitroquinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4-quinazoline diones. These diones are then chlorinated using a chlorinating agent to yield 2,4-dichloroquinazoline . The reaction conditions include using water as a solvent at temperatures between 20 and 100°C with a pH of 9 to 12. The chlorination step uses fatty amine as a solvent .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the use of non-toxic solvents and accessible raw materials, ensuring high reaction yields and suitability for large-scale production .
化学反应分析
Types of Reactions: 2,4-Dichloro-8-nitroquinazoline undergoes various chemical reactions, including substitution, reduction, and oxidation.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic substitution where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: Reduction of the nitro group to an amino group can be achieved using reagents like tin(II) chloride or iron powder in acidic conditions.
Oxidation Reactions: Oxidation reactions can convert the amino group back to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the substituents introduced .
科学研究应用
2,4-Dichloro-8-nitroquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
相似化合物的比较
2,4-Dichloro-6-nitroquinazoline: Shares the 2,4-dichloro substitution pattern but differs in the position of the nitro group.
Quinazolinone Derivatives: These compounds have a similar quinazoline core structure but with different substituents, leading to varied biological activities.
Uniqueness: 2,4-Dichloro-8-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2,4-dichloro-8-nitroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)11-8(10)12-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZHSDKNMNJKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2794765.png)
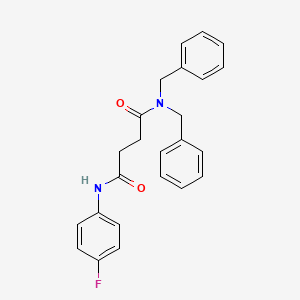

![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794772.png)

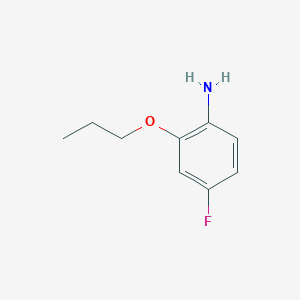
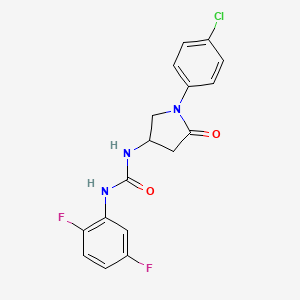
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2794778.png)
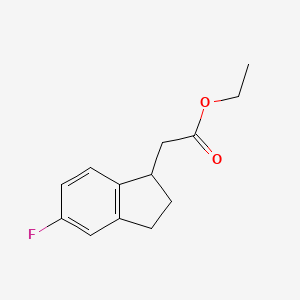
![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2794781.png)
![2-[2-Fluoro-4-(phenylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2794782.png)
